molecular formula C12H15BrO4 B14450012 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole CAS No. 78265-25-5

5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole

Cat. No.: B14450012
CAS No.: 78265-25-5
M. Wt: 303.15 g/mol
InChI Key: BNJKUUKZFDSDIW-UHFFFAOYSA-N
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Description

5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom at the 5th position and a diethoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature to ensure selective bromination at the 5th position.

After bromination, the diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is typically conducted under reflux conditions to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

78265-25-5

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

5-bromo-6-(diethoxymethyl)-1,3-benzodioxole

InChI

InChI=1S/C12H15BrO4/c1-3-14-12(15-4-2)8-5-10-11(6-9(8)13)17-7-16-10/h5-6,12H,3-4,7H2,1-2H3

InChI Key

BNJKUUKZFDSDIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC2=C(C=C1Br)OCO2)OCC

Origin of Product

United States

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